molecular formula C13H10FN5 B5543557 2-{[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PYRIDINE

2-{[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}PYRIDINE

Cat. No.: B5543557
M. Wt: 255.25 g/mol
InChI Key: MJOIUNZABPKEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a tetrazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both fluorophenyl and tetrazole groups imparts unique chemical and physical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine typically involves the formation of the tetrazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of a hydrazine derivative with a nitrile compound under acidic conditions to form the tetrazole ring. This intermediate is then reacted with a pyridine derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the tetrazole ring and its subsequent attachment to the pyridine ring. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the tetrazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound’s properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The fluorophenyl group enhances the compound’s stability and binding affinity, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(2-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine
  • 2-{[5-(2-Bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine
  • 2-{[5-(2-Methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine

Uniqueness

2-{[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]methyl}pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it more stable and potentially more effective in biological applications compared to its chlorinated, brominated, or methylated analogs.

Properties

IUPAC Name

2-[[5-(2-fluorophenyl)tetrazol-2-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5/c14-12-7-2-1-6-11(12)13-16-18-19(17-13)9-10-5-3-4-8-15-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOIUNZABPKEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC3=CC=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.